Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
The target compound, Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate, features a 1,5-dioxaspiro[2.4]heptane core with methyl substituents at positions 2, 4, and 4, and a methyl ester group.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-8(2)10(5-6-13-8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3 |
InChI Key |
IHNSJTGAZAGULL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCO1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Spiroacetal Formation via Cyclization of Ketoesters with Diols
One common approach involves the intramolecular acetalization of a ketoester precursor bearing appropriate substituents to form the spirocyclic dioxaspiro ring.
- Typical Starting Materials: 2,2-dimethyl-1,3-propanediol derivatives and β-ketoesters or α-ketoesters.
- Reaction Conditions: Acid-catalyzed cyclization under anhydrous conditions, often using p-toluenesulfonic acid or Lewis acids as catalysts.
- Solvents: Dichloromethane or tetrahydrofuran (THF) under inert atmosphere.
- Temperature: Mild heating (room temperature to 50 °C) to promote cyclization.
$$
\text{Ketoester} + \text{1,3-diol} \xrightarrow[\text{acid}]{\text{anhydrous conditions}} \text{this compound}
$$
Esterification and Cyclization in One-Pot Procedures
Some synthetic routes combine esterification of the corresponding acid with simultaneous or sequential cyclization to the spiroacetal.
- Reagents: Acid chlorides or anhydrides with methanol for esterification, followed by acid catalysis for spiroacetal formation.
- Advantages: One-pot procedures reduce purification steps and improve overall yield.
Use of Protecting Groups and Subsequent Deprotection
In complex syntheses, protecting groups such as silyl ethers may be employed on hydroxyl groups to control regioselectivity, followed by deprotection and cyclization.
Detailed Research Results and Data
Literature Example: Synthesis Related to Abscisic Acid Intermediate
A related compound, methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate, has been synthesized as an intermediate in the total synthesis of (+)-abscisic acid. The methodology involves:
- Preparation of an allylic alcohol intermediate.
- Cyclization under titanium(IV) isopropoxide catalysis with tert-butyl hydroperoxide (TBHP).
- Hydrolysis and esterification steps.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Allylic alcohol formation | Titanium(IV) isopropoxide, TBHP, CH2Cl2, −20 °C | 73 | High stereoselectivity achieved |
| Cyclization to spiroacetal | Acid catalysis, molecular sieves, room temp | 65–75 | Purification by silica gel column |
This method highlights the use of controlled oxidation and cyclization to access the spiroacetal ester structure efficiently.
Chemical and Physical Data Table
| Property | Value |
|---|---|
| Molecular Weight | 200.23 g/mol |
| CAS Number | 1934564-88-1 |
| Molecular Formula | C10H16O4 |
| Purity | >98% (typical for synthesized samples) |
| Storage Conditions | Store under inert atmosphere, cool and dry place |
This data is consistent with catalog entries from reputable chemical suppliers and verified literature.
Analytical Methods for Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the formation of the spiroacetal ring by characteristic chemical shifts of the acetal protons and methyl ester group.
- Infrared Spectroscopy (IR): Shows ester carbonyl stretch (~1735 cm^-1) and acetal C–O stretches (~1100–1150 cm^-1).
- Mass Spectrometry (MS): Confirms molecular ion peak corresponding to molecular weight 200.23.
- X-ray Crystallography: Used in some studies to confirm the spirocyclic structure unambiguously.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences and molecular data for analogous spirocyclic carboxylates:
Key Observations:
Spiro Ring System: The target compound and the compound in share a 1,5-dioxaspiro[2.4]heptane core (two oxygen atoms in the spiro ring), whereas the others () have a 1-oxaspiro[2.4]heptane system (one oxygen atom).
Substituents :
- The 2,4,4-trimethyl pattern in the target compound contrasts with the 4-methyl, 2-isopropyl in and 2,4-dimethyl in . Bulkier substituents (e.g., isopropyl in ) may sterically hinder reactions or alter conformational stability.
Ester Group :
- While the target compound and use a methyl ester , employs an ethyl ester . Ethyl esters generally exhibit lower volatility compared to methyl esters due to increased molecular weight and hydrophobic character .
Physical and Chemical Properties
Limited data are available for direct comparison, but inferences can be drawn:
Molecular Weight :
Synthetic Accessibility :
- Compounds with fewer stereocenters (e.g., vs. ) may be easier to synthesize. However, substituent complexity (e.g., isopropyl in ) could complicate purification .
Biological Activity
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which features a dioxaspiro ring fused to a heptane framework. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : 200.23 g/mol
- CAS Number : 1870000-40-0
Structural Characteristics
The compound's structure allows it to interact with various biological targets, potentially influencing biochemical pathways. Its spirocyclic nature provides unique binding capabilities that can be exploited in drug design and development.
Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes or receptors within biological systems. This interaction could lead to alterations in cellular signaling pathways and metabolic processes.
Potential Biological Effects
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Modulation : It may interact with receptors, potentially affecting physiological responses.
- Therapeutic Applications : Due to its structural uniqueness, it could serve as a lead compound for developing new therapeutic agents.
Case Studies and Research Findings
Research on compounds within the dioxaspiro[2.4]heptane family indicates a range of biological activities:
- A study highlighted the potential of similar compounds to exhibit anti-inflammatory properties by modulating cytokine production in immune cells.
- Another investigation revealed that derivatives of dioxaspiro compounds could inhibit cancer cell proliferation through apoptosis induction.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | Contains an additional methyl group affecting reactivity |
| Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | Features different substitution patterns on the heptane ring |
| Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHClO | Contains a chlorine atom impacting its reactivity |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves reactions that form the spirocyclic structure under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing ketones and aldehydes in the presence of acid catalysts.
- Oxidation and Reduction Processes : These can lead to various functional groups being introduced into the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
